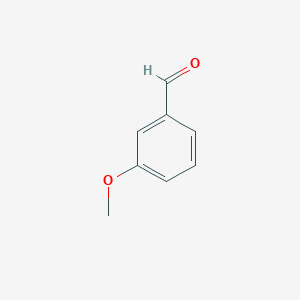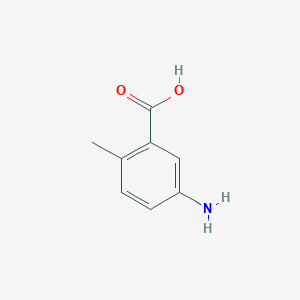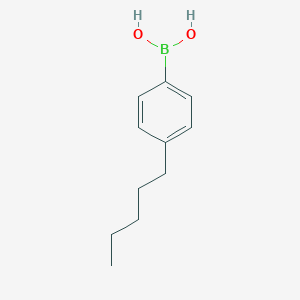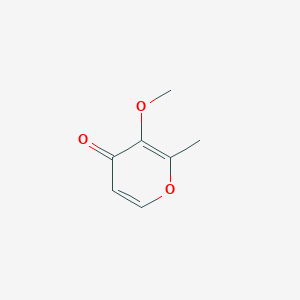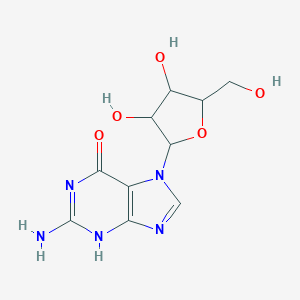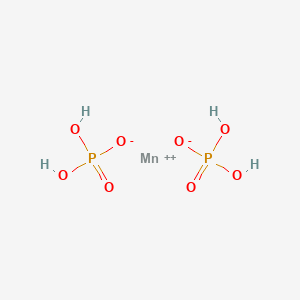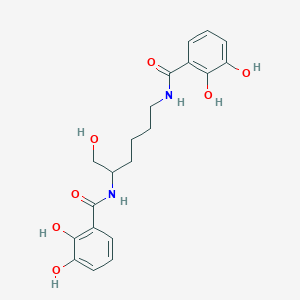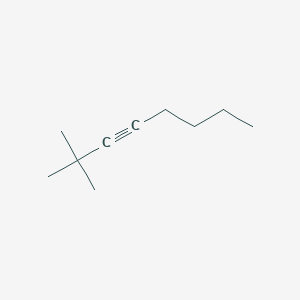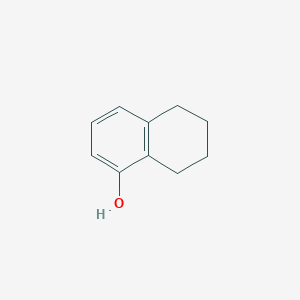
5,6,7,8-Tetrahydro-1-naphthol
Overview
Description
5,6,7,8-Tetrahydro-1-naphthol is a chemical compound with the molecular formula C10H12O. It is a derivative of 1-naphthol, where the aromatic ring is partially hydrogenated at positions 5, 6, 7, and 8. This compound is known for its utility as a chemical intermediate in various organic synthesis processes and its application as a fuel additive .
Mechanism of Action
Target of Action
5,6,7,8-Tetrahydro-1-naphthol is a chemical intermediate widely applied in organic synthesis . The primary targets of this compound are the organic compounds that it helps synthesize. It serves as a building block for the synthesis of various organic compounds .
Mode of Action
The mode of action of this compound in organic synthesis involves its participation in chemical reactions to form new bonds and create desired products . The reaction mechanism most likely involves ring carbon atom protonation, 1,2-shift to a hydroxyspiroarenium ion intermediate, and another shift to the isomerized product .
Pharmacokinetics
Its molecular weight is 1482017 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific organic compounds it helps synthesize. For instance, it has been used as a reagent in the synthesis of phosphonamidate and phosphonodiamidate prodrugs of adefovir and tenofovir, which are used in the treatment of HIV infections . It has also been used in the synthesis of tetrahydronaphthalene-1-ol derivatives, which were found to be promising potent antitumor agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its isomerization reaction proceeds cleanly when either 1 or 2 is treated with triflic acid in refluxing cyclohexane . The rate of isomerization increases with the acid concentration . Furthermore, it should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
It has been used as a reagent in the synthesis of phosphonamidate and phosphonodiamidate prodrugs of adefovir and tenofovir, which are used in the treatment of HIV infections . It has also been used in the synthesis of tetrahydronaphthalene-1-ol derivatives, which were found to be promising potent antitumor agents .
Molecular Mechanism
It is known that the compound can be involved in various reactions due to its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6,7,8-Tetrahydro-1-naphthol can be synthesized through the partial reduction of 1-naphthol. Several methods have been reported for this transformation:
Catalytic Hydrogenation: This method involves the use of catalysts such as palladium on activated charcoal (Pd/C) or nickel-aluminum alloy (Raney Ni-Al) in the presence of hydrogen gas.
Homogeneous Catalysis: Using homogeneous catalysts like NiB/ultrastable Y zeolite (USY) in a microemulsion system has shown high selectivity and yield (71.8%) for the reduction of 1-naphthol.
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation methods due to their efficiency and scalability. The choice of catalyst and reaction conditions can be optimized to maximize yield and selectivity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated compounds.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) in the presence of metal catalysts like Pd/C or Raney Ni-Al.
Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of fully saturated naphthalenes.
Substitution: Formation of ethers or esters depending on the substituent introduced
Scientific Research Applications
5,6,7,8-Tetrahydro-1-naphthol has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: The parent compound, which is fully aromatic and lacks hydrogenation at positions 5, 6, 7, and 8.
2-Naphthol: Another isomer with the hydroxyl group at the second position.
5,6,7,8-Tetrahydro-2-naphthol: A similar compound with the hydroxyl group at the second position
Uniqueness
5,6,7,8-Tetrahydro-1-naphthol is unique due to its partial hydrogenation, which imparts different chemical and physical properties compared to its fully aromatic counterparts. This partial hydrogenation makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWNNOCLLOHZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074570 | |
| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-35-1 | |
| Record name | 5,6,7,8-Tetrahydro-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxytetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxytetralin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYTETRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R7B5I98HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5,6,7,8-Tetrahydro-1-naphthol?
A1: this compound is an organic compound with the molecular formula C10H12O and a molecular weight of 148.20 g/mol. While spectroscopic data is not provided in the given research excerpts, its structure can be described as a naphthalene ring system with one aromatic ring and one cyclohexane ring, bearing a hydroxyl group on the aromatic ring.
Q2: How does this compound influence the rate of acid-catalyzed reactions?
A4: Studies have revealed that this compound can significantly influence the rate of certain acid-catalyzed reactions. For example, in the presence of a strong acid like trifluoromethanesulfonic acid, it undergoes isomerization to 5,6,7,8-tetrahydro-2-naphthol. [] Interestingly, the addition of polycyclic aromatic hydrocarbons (PAHs), especially alkyl-substituted naphthalenes and those with multiple rings, dramatically accelerates this isomerization. [] This acceleration is attributed to the formation of hydrocarbon cation-radical intermediates involving the PAHs. []
Q3: What are the potential applications of this compound in fluorescence quenching studies?
A5: Due to its fluorescence properties, this compound shows promise as a probe in fluorescence quenching studies. Research indicates that its fluorescence is efficiently quenched by nitrated polycyclic aromatic hydrocarbons (NPAHs). [] This quenching effect follows the Stern-Volmer relationship and allows for sensitive detection of NPAHs, achieving limits of detection in the micromolar range. []
Q4: Are there any known applications of this compound in organic synthesis?
A6: Yes, this compound serves as a valuable building block in organic synthesis. One example is its use in synthesizing model compounds for coal liquefaction research. [] In this context, it can be chemically modified, for instance, by converting it to 4-formyl-5,6,7,8-tetrahydro-1-naphthol for subsequent coupling reactions. [] This approach allows the construction of more complex molecules relevant to understanding coal liquefaction processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
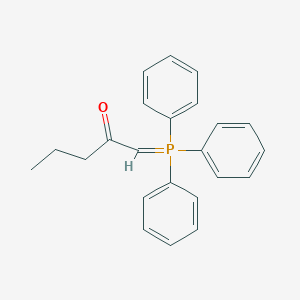

![4-Methylfuro[3,2-g]chromen-7-one](/img/structure/B106825.png)
